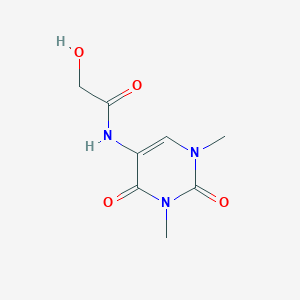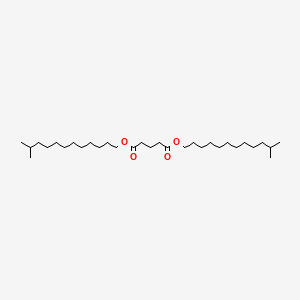
Diisotridecyl glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisotridecyl glutarate is an organic compound with the molecular formula C31H60O4. It is a type of ester formed from glutaric acid and isotridecyl alcohol. This compound is primarily used in industrial applications, particularly as a plasticizer, which helps to increase the flexibility and durability of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisotridecyl glutarate is synthesized through an esterification reaction between glutaric acid and isotridecyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The mixture is heated to high temperatures, and the water produced is continuously removed to ensure a high yield of the ester. The final product is then purified through distillation or other separation techniques to obtain this compound with the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diisotridecyl glutarate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into glutaric acid and isotridecyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing isotridecyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glutaric acid and isotridecyl alcohol.
Transesterification: New esters and isotridecyl alcohol.
Oxidation: Carboxylic acids and aldehydes.
Scientific Research Applications
Diisotridecyl glutarate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Employed in the formulation of various biological assays and experiments where flexible plastic materials are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of polymeric drug carriers.
Industry: Widely used in the manufacturing of flexible PVC products, coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action of diisotridecyl glutarate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility, durability, and workability of the plastic material. The molecular targets include the polymer chains themselves, and the pathways involved are the physical interactions between the ester groups of this compound and the polymer chains .
Comparison with Similar Compounds
Similar Compounds
Diisodecyl glutarate: Another ester of glutaric acid, but with decyl alcohol instead of isotridecyl alcohol.
Diisotridecyl adipate: An ester formed from adipic acid and isotridecyl alcohol.
Diisotridecyl sebacate: An ester formed from sebacic acid and isotridecyl alcohol.
Uniqueness
Diisotridecyl glutarate is unique due to its specific combination of glutaric acid and isotridecyl alcohol, which imparts distinct physical and chemical properties. It offers a balance of flexibility and stability, making it particularly suitable for applications requiring durable and flexible plastic materials. Its molecular structure allows for effective plasticization, which is not always achievable with other similar compounds .
Properties
CAS No. |
68080-42-2 |
|---|---|
Molecular Formula |
C31H60O4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
bis(11-methyldodecyl) pentanedioate |
InChI |
InChI=1S/C31H60O4/c1-28(2)22-17-13-9-5-7-11-15-19-26-34-30(32)24-21-25-31(33)35-27-20-16-12-8-6-10-14-18-23-29(3)4/h28-29H,5-27H2,1-4H3 |
InChI Key |
BTSYMXKTNJMEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


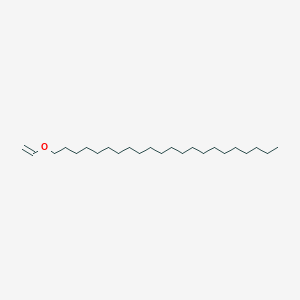
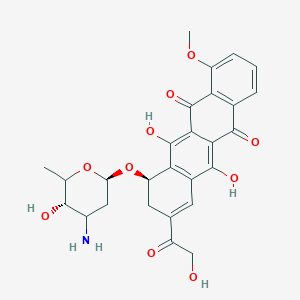
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
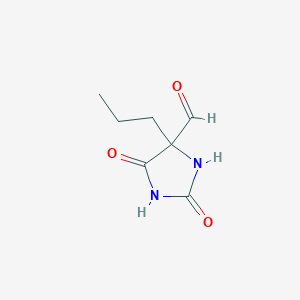
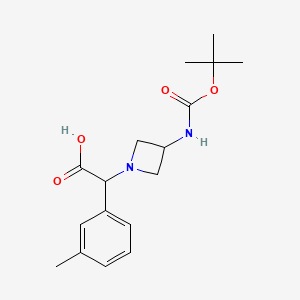

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)
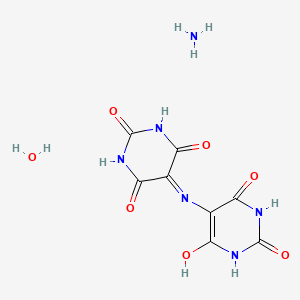

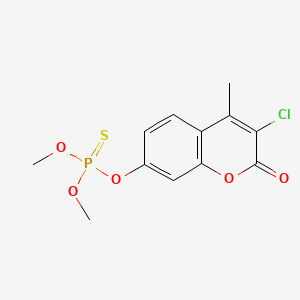
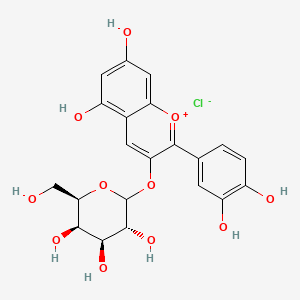
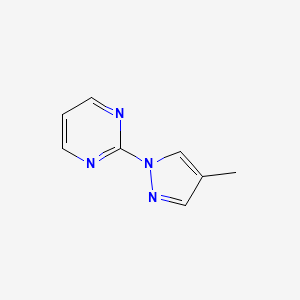
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
